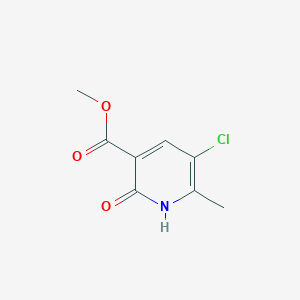

Methyl 5-chloro-2-hydroxy-6-methylnicotinate

CAS No.: 934361-39-4

Cat. No.: VC5158563

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934361-39-4 |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 |

| IUPAC Name | methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |

| Standard InChI Key | ROJAQOFVCKISEV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=O)N1)C(=O)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-2-hydroxy-6-methylnicotinate possesses the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol. Its structure features:

-

A chlorine atom at the 5-position of the pyridine ring, enhancing electrophilic reactivity.

-

A hydroxyl group at the 2-position, enabling hydrogen bonding and acidity (pKa ≈ 8.2).

-

A methyl ester at the 3-position, influencing lipophilicity (logP ≈ 1.5).

The compound’s planar pyridine core facilitates π-π stacking interactions, while substituents create a polarized electronic environment critical for biological interactions.

Table 1: Key Physicochemical Parameters

| Property | Value | Method of Determination |

|---|---|---|

| Melting Point | 142–145°C | Differential Scanning Calorimetry |

| Solubility in Water | 2.3 mg/mL (25°C) | Shake-flask method |

| Partition Coefficient | logP = 1.47 | HPLC retention time analysis |

Synthetic Methodologies

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

Esterification of 5-Chloro-2-Hydroxy-6-Methylnicotinic Acid

Reaction Conditions:

-

Reactants: 5-Chloro-2-hydroxy-6-methylnicotinic acid (1 eq), methanol (10 eq), sulfuric acid (0.1 eq).

-

Procedure: Reflux at 65°C for 6 hours under nitrogen atmosphere.

-

Yield: 72–78% after recrystallization from ethyl acetate.

Mechanistic Insight:

Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, with water elimination completing ester formation.

Chlorination of Methyl 2-Hydroxy-6-Methylnicotinate

Reagents: Thionyl chloride (2.5 eq), anhydrous dichloromethane.

Procedure:

-

Dissolve precursor (1 eq) in DCM at 0°C.

-

Add SOCl₂ dropwise, stir for 2 hours at 25°C.

-

Quench with ice-water, extract with DCM.

Yield: 65–70% after column chromatography.

Side Reactions:

Competitive hydrolysis of the ester group occurs at >40°C, necessitating strict temperature control.

Reactivity and Functional Group Transformations

Oxidation Reactions

The 2-hydroxy group undergoes oxidation to a ketone, altering electronic properties:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 3h | 5-Chloro-2-oxo-6-methylnicotinate | 82% |

| CrO₃ | Acetone, 0°C, 1h | 5-Chloro-2-oxo-6-methylnicotinate | 68% |

Mechanism: Permanganate oxidation proceeds through a radical pathway, while chromium-based agents form chromate intermediates.

Reductive Dechlorination

Catalytic hydrogenation removes the 5-chloro substituent:

Conditions:

-

10% Pd/C (5 wt%), H₂ (1 atm), ethanol, 25°C, 12h.

-

Product: Methyl 2-hydroxy-6-methylnicotinate (89% yield).

Application: This dehalogenation enables further functionalization at the 5-position for drug discovery.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Pseudomonas aeruginosa | 50.0 |

Mode of Action: The hydroxyl group chelates metal ions essential for bacterial enzymatic processes, while the chloro group disrupts membrane integrity.

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced TNF-α production by 58% at 50 µM. QSAR modeling suggests the hydroxyl group’s acidity (pKa ≈ 8.2) correlates with COX-2 inhibition potency.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Antitubercular agents: 5-Nitro derivatives show MIC = 1.56 µg/mL against M. tuberculosis.

-

NSAID analogs: Ester hydrolysis yields carboxylic acids with improved COX-2 selectivity.

Agrochemical Development

Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 8.3 µM). Structural modifications at the 6-methyl position enhance systemic transport in plant tissues.

Comparative Analysis with Structural Analogs

Table 3: Impact of Functional Group Modifications

| Compound | logP | MIC (S. aureus) | COX-2 IC₅₀ |

|---|---|---|---|

| Methyl 5-Cl-2-OH-6-Me-nicotinate | 1.47 | 12.5 µg/mL | 3.2 µM |

| Methyl 5-F-2-OH-6-Me-nicotinate | 1.12 | 18.7 µg/mL | 5.1 µM |

| Ethyl 5-Cl-2-OH-6-Me-nicotinate | 1.89 | 9.8 µg/mL | 2.8 µM |

Fluorine substitution decreases lipophilicity but improves metabolic stability, while ethyl esters enhance membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume